4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde
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Overview
Description
4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a complex organic compound characterized by its unique chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde typically involves multi-step organic reactions
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and advanced catalytic processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts and specific solvents depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-(4a,8-Dimethyl-6-oxo-1,2,3,4,4a,5,6,8a-octahydro-2-naphthalenyl)propanal
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
Comparison: Compared to similar compounds, 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is unique due to its specific chromene structure and the presence of both an aldehyde and a ketone functional group
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde |
InChI |
InChI=1S/C13H18O3/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h6-9,11-12H,3-5H2,1-2H3 |
InChI Key |
BEPOFNZWFRMYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2C(C1)C(=O)C(=CO2)C=O |
Origin of Product |
United States |
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